N-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5

Descripción

Propiedades

Fórmula molecular |

C61H93ClN6O13S |

|---|---|

Peso molecular |

1185.9 g/mol |

Nombre IUPAC |

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethyl]pentanamide chloride |

InChI |

InChI=1S/C61H92N6O13S.ClH/c1-60(2)48-15-9-11-17-51(48)66(26-31-75-38-41-79-44-43-77-34-33-71-5)54(60)20-7-6-8-21-55-61(3,4)49-16-10-12-18-52(49)67(55)27-32-76-39-42-80-46-45-78-40-35-72-28-23-57(69)63-25-30-74-37-36-73-29-24-62-56(68)22-14-13-19-53-58-50(47-81-53)64-59(70)65-58;/h6-12,15-18,20-21,50,53,58H,13-14,19,22-47H2,1-5H3,(H3-,62,63,64,65,68,69,70);1H/t50-,53-,58-;/m1./s1 |

Clave InChI |

ABSITZAMSXQWGY-WKGQDVIFSA-N |

Apariencia |

Solid powder |

Pureza |

>97% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO, DMF, DCM, Water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

N-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5 |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5: A Bifunctional Linker for Targeted Protein Degradation and Bio-imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5 is a sophisticated, heterobifunctional molecule meticulously engineered for advanced applications in chemical biology and drug discovery. This technical guide provides a comprehensive overview of its core attributes, experimental applications, and detailed protocols for its use. The molecule integrates a biotin moiety for high-affinity binding to streptavidin, a Cy5 fluorophore for sensitive detection in the far-red spectrum, and polyethylene glycol (PEG) linkers that enhance solubility and provide spatial separation between the functional ends. Its primary utility lies in the synthesis of fluorescent Proteolysis Targeting Chimeras (PROTACs), enabling the visualization and quantification of targeted protein degradation. This guide serves as a technical resource for researchers leveraging this tool for innovative therapeutic and diagnostic development.

Core Molecular Attributes

This compound is a PEG-based linker designed for bioconjugation, particularly in the burgeoning field of targeted protein degradation.[1][2][3][4][5][6] The molecule's structure is tripartite, consisting of a biotin group, a Cy5 fluorescent dye, and a central PEG-based linker system. This design allows for the dual functionality of targeting and detection. The hydrophilic PEG spacers are incorporated to improve solubility in aqueous media and to minimize steric hindrance during conjugation and subsequent biological interactions.[7][8]

Quantitative Data Summary

The physicochemical and spectroscopic properties of this compound are summarized in the table below. These parameters are critical for designing and executing experiments, as well as for data interpretation.

| Property | Value | Reference(s) |

| Molecular Formula | C₆₁H₉₃ClN₆O₁₃S | [3] |

| Molecular Weight | 1185.95 g/mol | [3] |

| CAS Number | 2107273-78-7 | [5] |

| Purity | Typically ≥98% (as determined by HPLC) | [4] |

| Excitation Maximum (λex) | ~650 nm | |

| Emission Maximum (λem) | ~667 nm | |

| Appearance | Solid | - |

| Solubility | Soluble in DMSO, DMF | [7] |

| Storage Conditions | Store at -20°C, protected from light | [7] |

Principle Applications and Experimental Workflows

The primary application of this compound is as a fluorescent linker in the synthesis of PROTACs.[1][2][3][4][5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10] The inclusion of a Cy5 dye allows for the direct visualization and tracking of the PROTAC, as well as the assessment of its interaction with target proteins and its effect on protein levels within cells. The biotin moiety enables a range of applications, including affinity purification of binding partners and immobilization onto streptavidin-coated surfaces for in vitro assays.

Fluorescent PROTAC Synthesis

A key application is the creation of fluorescent PROTACs to monitor target protein degradation. The following diagram illustrates a generalized workflow for synthesizing a fluorescent PROTAC.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - CAS:2107273-78-7 - KKL Med Inc. [kklmed.com]

- 4. This compound | Scientist.com [app.scientist.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. N-(m-PEG4)-N'-(Biotin-PEG2-amido-PEG4)-Cy5_新研博美 [xinyanbm.com]

- 7. Biotin-PEG4-acid, 721431-18-1 | BroadPharm [broadpharm.com]

- 8. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to N-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5: A Bifunctional Linker for Targeted Protein Degradation

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for the bifunctional molecule N-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5. This molecule is of significant interest to researchers and professionals in drug development, particularly in the burgeoning field of targeted protein degradation (TPD). It incorporates a biotin moiety for affinity-based applications, a Cy5 fluorophore for sensitive detection, and polyethylene glycol (PEG) linkers to enhance solubility and provide spatial separation between the functional ends. Its primary application is as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4]

Core Compound Properties and Specifications

This compound is a complex molecule designed for specific functionalities in biochemical and cellular assays. A summary of its key quantitative properties is presented below for easy reference.

| Property | Value | Source |

| Molecular Formula | C61H93ClN6O13S | [4] |

| Molecular Weight | 1185.95 g/mol | [4] |

| CAS Number | 2107273-78-7 | |

| Excitation Maximum (λex) | ~649 nm | [5] |

| Emission Maximum (λem) | ~671 nm | [5] |

| Appearance | Blue solid | |

| Solubility | Water, DMSO, DMF | [5] |

Mechanism of Action in Targeted Protein Degradation

As a key component in the construction of PROTACs, this linker facilitates the assembly of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. The bifunctional nature of the final PROTAC molecule allows it to simultaneously bind to the POI and the E3 ligase, bringing them into close proximity. This induced proximity triggers the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's proteasome. The Cy5 fluorophore on the linker enables the visualization and tracking of the PROTAC, while the biotin tag can be used for purification, immobilization, or detection using avidin or streptavidin conjugates.

Experimental Protocols

While specific protocols will vary based on the target protein and the E3 ligase ligand, the following provides a general framework for the synthesis of a PROTAC using this compound and its subsequent use in cell-based assays.

Protocol 1: Synthesis of a Fluorescent and Biotinylated PROTAC

This protocol outlines the amide coupling of the linker to a ligand for the protein of interest (POI) or the E3 ligase, which contains a carboxylic acid group.

Materials:

-

This compound with a reactive group (e.g., amine or NHS ester)

-

POI ligand or E3 ligase ligand with a corresponding reactive group (e.g., carboxylic acid or amine)

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous DMF or DMSO

-

Reaction vessel

-

Stirring apparatus

-

HPLC for purification

-

LC-MS for characterization

Procedure:

-

Dissolution and Activation: In a dry, inert atmosphere, dissolve the ligand containing a carboxylic acid (1.0 eq) in anhydrous DMF. Add the coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling Reaction: Add the this compound linker (1.1 eq) to the activated ligand solution. Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitoring the Reaction: Track the progress of the reaction by LC-MS to confirm the formation of the desired conjugate.

-

Work-up and Purification: Once the reaction is complete, dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate it. Purify the final PROTAC using preparative HPLC.

-

Characterization: Confirm the identity and purity of the final product using LC-MS and NMR.

Protocol 2: In-Cell Target Engagement and Degradation Assay using Flow Cytometry

This protocol describes how to assess the ability of the synthesized PROTAC to engage its target and induce its degradation within cells.

Materials:

-

Cells expressing the target protein of interest

-

Synthesized Biotin-PEG-Cy5 PROTAC

-

Streptavidin conjugated to a secondary fluorophore (e.g., FITC or PE)

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

-

Fixation and permeabilization buffers (if detecting intracellular targets)

-

Flow cytometer

Procedure:

-

Cell Treatment: Plate cells at an appropriate density. Treat the cells with varying concentrations of the Biotin-PEG-Cy5 PROTAC for a desired time course (e.g., 2-24 hours) to induce target degradation. Include a vehicle control (e.g., DMSO).

-

Cell Harvesting and Staining:

-

For cell surface targets: Harvest the cells and wash with cold flow cytometry buffer. Resuspend the cells in the buffer containing a fluorescently labeled antibody against the target protein or, if the PROTAC remains bound, use a fluorescently conjugated streptavidin to detect the biotinylated PROTAC.

-

For intracellular targets: Harvest, fix, and permeabilize the cells according to standard protocols. Then, stain with an antibody against the target protein.

-

-

Flow Cytometry Analysis: Acquire data on a flow cytometer. The degradation of the target protein will be observed as a decrease in the fluorescence signal from the target-specific antibody. The Cy5 signal from the PROTAC can be used to monitor its uptake and localization.

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) of the target protein signal in the treated versus control cells. Calculate the percentage of degradation for each PROTAC concentration to determine the DC50 (concentration for 50% degradation).

Concluding Remarks

This compound is a powerful and versatile tool for researchers engaged in the development of targeted protein degraders. Its integrated features of a biotin handle, a Cy5 fluorophore, and PEG linkers provide a multifunctional platform for the synthesis, purification, and analysis of PROTACs. The protocols and diagrams provided in this guide offer a foundational understanding for the effective utilization of this molecule in advancing drug discovery and biological research. It is important to note that the provided protocols are general and may require optimization for specific applications.

References

An In-depth Technical Guide to N-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and spectral properties of N-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5, a versatile heterobifunctional molecule. This guide is intended for researchers, scientists, and drug development professionals who are utilizing or considering this compound for their studies. It includes detailed experimental protocols for key applications and visualizations to aid in understanding its structure and workflows.

Core Properties

This compound is a specialized chemical probe that incorporates three key functional components: a biotin moiety for high-affinity binding to streptavidin and avidin, a Cy5 fluorescent dye for detection in the far-red spectrum, and polyethylene glycol (PEG) linkers that enhance solubility and provide spatial separation between the functional ends.[1] The hydrophilic PEG spacer increases its solubility in aqueous media.[2] This unique combination of features makes it a valuable tool in a variety of biological assays.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆₁H₉₃ClN₆O₁₃S |

| Molecular Weight | 1185.95 g/mol |

| CAS Number | 2107273-78-7 |

| Purity | Typically ≥95% |

| Appearance | Solid |

| Solubility | Soluble in water, DMSO, and DMF |

| Storage Conditions | Store at -20°C, protected from light |

Spectral Properties

The fluorescent properties of the Cy5 dye are central to the utility of this molecule. The excitation and emission maxima are in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.

| Spectral Property | Wavelength (nm) |

| Maximum Excitation (λex) | ~649 nm |

| Maximum Emission (λem) | ~667 nm |

Molecular Structure and Functional Components

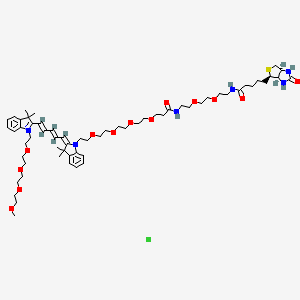

The structure of this compound is designed for specific functionalities. The diagram below illustrates the key components of the molecule and their relationship.

Caption: Functional components of the this compound molecule.

Key Applications and Experimental Protocols

This molecule is primarily used in applications that leverage the high-affinity biotin-streptavidin interaction for detection, purification, or targeting, with the Cy5 dye enabling fluorescent readout. It is also utilized as a heterobifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3][4][5]

Fluorescence Microscopy: Cell Surface Labeling

This protocol describes the use of this compound to label biotinylated molecules on the cell surface, followed by detection with fluorescently labeled streptavidin.

Materials:

-

Cells of interest cultured on coverslips

-

Biotinylated primary antibody or ligand specific to a cell surface target

-

This compound

-

Streptavidin conjugated to a fluorescent dye (e.g., FITC or another color to complement Cy5)

-

Phosphate Buffered Saline (PBS)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI

Protocol:

-

Cell Preparation:

-

Wash cultured cells three times with ice-cold PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 30 minutes at room temperature to reduce non-specific binding.

-

-

Primary Labeling (Biotinylation):

-

Incubate the cells with the biotinylated primary antibody or ligand diluted in blocking buffer for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

-

Secondary Labeling (Fluorescent Detection):

-

Prepare a solution of this compound and fluorescently labeled streptavidin in blocking buffer. A typical concentration range is 1-10 µg/mL.

-

Incubate the cells with the labeling solution for 30-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS, protected from light.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.

-

Image the cells using a fluorescence microscope with appropriate filter sets for DAPI, the streptavidin-fluorophore, and Cy5.

-

Caption: Workflow for cell surface labeling using a biotin-streptavidin-Cy5 system.

Flow Cytometry Analysis

This protocol outlines the use of this compound for the quantitative analysis of cell surface markers by flow cytometry.

Materials:

-

Single-cell suspension of the cells of interest

-

Biotinylated primary antibody

-

This compound

-

Streptavidin conjugate

-

FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

-

Fc block (optional)

Protocol:

-

Cell Preparation:

-

Prepare a single-cell suspension and wash the cells with cold FACS buffer.

-

Adjust the cell concentration to 1x10⁶ cells/mL.

-

-

Fc Receptor Blocking (Optional):

-

Incubate the cells with an Fc blocking reagent for 10-15 minutes on ice to prevent non-specific antibody binding.

-

-

Primary Antibody Staining:

-

Add the biotinylated primary antibody at the predetermined optimal concentration.

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with cold FACS buffer by centrifugation.

-

-

Secondary Reagent Staining:

-

Resuspend the cell pellet in FACS buffer containing the streptavidin-Cy5 conjugate (typically 1-5 µg/mL).

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with cold FACS buffer.

-

-

Data Acquisition:

-

Resuspend the cells in an appropriate volume of FACS buffer.

-

Analyze the samples on a flow cytometer equipped with a laser and filter set suitable for Cy5 detection.

-

Caption: Flow cytometry staining protocol using a biotin-streptavidin-Cy5 detection method.

In Vitro Streptavidin Binding Assay

This protocol provides a method to confirm the binding of this compound to streptavidin in a plate-based fluorescence assay.

Materials:

-

Streptavidin-coated 96-well plates

-

This compound

-

Assay buffer (e.g., PBS with 0.1% Tween-20)

-

Fluorescence plate reader

Protocol:

-

Plate Preparation:

-

Wash the streptavidin-coated wells three times with assay buffer.

-

-

Ligand Binding:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 100 µL of each dilution to the wells. Include wells with assay buffer only as a negative control.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Washing:

-

Wash the wells five times with assay buffer to remove unbound ligand.

-

-

Fluorescence Measurement:

-

Add 100 µL of assay buffer to each well.

-

Read the fluorescence intensity using a plate reader with excitation and emission settings appropriate for Cy5 (e.g., Ex: 640 nm, Em: 670 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence from the negative control wells.

-

Plot the fluorescence intensity as a function of the this compound concentration.

-

References

- 1. rockefeller.edu [rockefeller.edu]

- 2. biorxiv.org [biorxiv.org]

- 3. rsc.org [rsc.org]

- 4. Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target-activated streptavidin–biotin controlled binding probe - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Fluorescent Properties of Biotin-PEG-Cy5 Conjugates

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides an in-depth technical guide on the fluorescent properties of Cy5 conjugated to Biotin via a Polyethylene Glycol (PEG) linker. The specific molecule, N-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5, is a specialized PEG-based linker used in PROTAC synthesis, for which detailed, publicly available fluorescent characterization data is limited[1][2][3]. The core fluorescent properties of this molecule are determined by the Cyanine 5 (Cy5) fluorophore. Therefore, this guide utilizes data from closely related Biotin-PEG-Cy5 and general Cy5 compounds to provide a robust overview of its expected performance.

Core Fluorescent Properties

Cyanine 5 (Cy5) is a synthetic, far-red fluorescent dye belonging to the polymethine family.[4] Its fluorescence originates from an extended system of delocalized electrons.[4] Key advantages of using Cy5 include its high fluorescence intensity, excellent photostability, and an emission profile that falls within a spectral region where biological specimens exhibit minimal autofluorescence, leading to an excellent signal-to-noise ratio.[4] The conjugation to biotin via a flexible PEG spacer allows for high-affinity binding to streptavidin and avidin while minimizing steric hindrance.[5][6][7] This makes the molecule an exceptional tool for specific detection and quantification of biomolecules.[8][9]

The fluorescent properties of Cy5-based conjugates are influenced by their local environment, including solvent, pH, and binding to other molecules.[4] However, the red fluorescence of Cy5 is generally stable and pH-independent in the range of pH 4 to 10.[5][6][7] The following table summarizes the key quantitative data for Cy5 and its biotin conjugates.

| Parameter | Value | Unit | Notes |

| Excitation Maximum (λex) | ~649 - 651 | nm | Can be efficiently excited by 633 nm or 647 nm laser lines.[4] |

| Emission Maximum (λem) | ~667 - 671 | nm | Located in the far-red region of the spectrum.[4][10][11] |

| Molar Extinction Coefficient (ε) | ~250,000 | M-1cm-1 | A measure of how strongly the dye absorbs light at its excitation maximum.[7][10] |

| Fluorescence Quantum Yield (Φ) | ~0.27 | - | Represents the efficiency of converting absorbed light into emitted light.[10] |

| Stokes Shift | ~16 - 20 | nm | The difference between the excitation and emission maxima.[4][12] |

Experimental Protocols

This section details the methodologies for characterizing the fluorescent properties of Biotin-PEG-Cy5 conjugates and their application in binding assays.

This protocol outlines the procedure for measuring the core spectral properties of the fluorescent conjugate using standard spectroscopy equipment.

Objective: To determine the maximal excitation and emission wavelengths.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrophotometer (for absorbance)

-

Spectrofluorometer (for fluorescence)

-

1 cm path length quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the Cy5 conjugate in a suitable solvent like DMSO or water.[7]

-

Working Solution Preparation: Dilute the stock solution in PBS (pH 7.4) to a concentration where the absorbance at the peak maximum is between 0.05 and 0.1 AU to avoid inner filter effects.

-

Absorbance Spectrum Measurement:

-

Use the spectrophotometer to scan the absorbance of the working solution from approximately 550 nm to 750 nm.

-

Use PBS as a blank.

-

Identify the wavelength of maximum absorbance (λmax). This is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the determined λex (e.g., 649 nm).

-

Scan the emission spectrum from approximately 660 nm to 800 nm.

-

Identify the wavelength of maximum fluorescence intensity. This is the emission maximum (λem).

-

This protocol describes a common application for detecting the presence of a biotinylated molecule by its binding to streptavidin, which can be monitored via changes in fluorescence.

Objective: To detect and quantify the binding of the Biotin-PEG-Cy5 conjugate to streptavidin.

Materials:

-

This compound

-

Streptavidin

-

PBS, pH 7.4

-

96-well black microplate

-

Plate reader with fluorescence capabilities

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the Biotin-PEG-Cy5 conjugate in PBS (e.g., 100 nM).

-

Prepare a serial dilution of streptavidin in PBS, ranging from a concentration expected to be in excess to well below the conjugate concentration.

-

-

Assay Setup:

-

To the wells of the 96-well plate, add a fixed volume (e.g., 50 µL) of the Biotin-PEG-Cy5 working solution.

-

Add an equal volume (50 µL) of the streptavidin dilutions to the respective wells. Include a control with PBS only (no streptavidin).

-

-

Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow for binding to reach equilibrium.[13]

-

Fluorescence Measurement:

-

Measure the fluorescence intensity in each well using the plate reader.

-

Set the excitation and emission wavelengths to the determined optima for the Cy5 conjugate (e.g., Ex: 649 nm, Em: 667 nm).

-

-

Data Analysis: Plot the fluorescence intensity against the streptavidin concentration. Changes in fluorescence (either quenching or enhancement) upon binding indicate the interaction.[14][15]

Visualizations

The following diagrams illustrate the experimental workflow and the principle of the biotin-streptavidin interaction.

References

- 1. This compound | Scientist.com [app.scientist.com]

- 2. This compound - CAS:2107273-78-7 - KKL Med Inc. [kklmed.com]

- 3. N-(m-PEG4)-N'-(Biotin-PEG2-amido-PEG4)-Cy5_新研博美 [xinyanbm.com]

- 4. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 5. Cy5 biotin conjugate | AAT Bioquest [aatbio.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Cy5 Biotin | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. lumiprobe.com [lumiprobe.com]

- 14. Accurate titration of avidin and streptavidin with biotin-fluorophore conjugates in complex, colored biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5: A Versatile Fluorescent Probe for Research and Development

This technical guide provides a comprehensive overview of the fluorescent probe N-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5, designed for researchers, scientists, and drug development professionals. This document details the spectral properties, experimental protocols for its application, and the fundamental principles of its use in various detection systems.

Core Properties and Spectral Data

This compound is a specialized fluorescent probe that integrates a Cy5 fluorophore with a biotin moiety through a polyethylene glycol (PEG) linker. This structure provides several advantages: the Cy5 dye offers bright, far-red fluorescence, minimizing background autofluorescence from biological samples; the biotin component allows for high-affinity binding to streptavidin and its analogues, enabling targeted detection; and the hydrophilic PEG spacer enhances solubility in aqueous media and reduces steric hindrance.[1][2][3]

The key spectral characteristics of this compound are summarized in the table below.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 649 nm | [3][4] |

| Emission Maximum (λem) | 667 nm | [3] |

| Molar Extinction Coefficient (ε) | 250,000 M⁻¹cm⁻¹ | [4] |

| Quantum Yield (Φ) | ~0.2 (for Cy5) | [5] |

Note: The quantum yield is a general value for the Cy5 fluorophore and may vary slightly for this specific conjugate.

Experimental Protocols

The utilization of this compound typically involves its interaction with streptavidin-conjugated entities for indirect detection of a biotinylated target molecule. Below are generalized protocols for its application in fluorescence microscopy.

Two-Step Staining Protocol for Fluorescence Microscopy

This is the most common method for using labeled streptavidin with a biotinylated probe.[6]

-

Cell/Tissue Preparation:

-

Culture cells on coverslips or prepare tissue sections as per standard laboratory protocols.

-

Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS) for 10-15 minutes at room temperature.

-

Wash the samples three times with Phosphate Buffered Saline (PBS).

-

Permeabilize the cells if targeting intracellular antigens using a suitable permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

-

Wash the samples three times with PBS.

-

-

Blocking:

-

Incubate the samples with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature to minimize non-specific binding.

-

For tissues or cells with high levels of endogenous biotin, use an endogenous biotin-blocking kit.[7]

-

-

Primary Antibody Incubation (if applicable):

-

If detecting a specific protein, incubate with a biotinylated primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the samples three times with PBS.

-

-

This compound Staining (via Streptavidin Conjugate):

-

Prepare a solution of streptavidin conjugated to a reporter (e.g., an enzyme or another fluorophore) or use a fluorescently labeled streptavidin.

-

Incubate the samples with the streptavidin conjugate solution, which will bind to the biotinylated probe, for 30-60 minutes at room temperature, protected from light.

-

To utilize this compound in this step, it would typically be pre-complexed with unlabeled streptavidin to create a fluorescent streptavidin reagent.

-

-

Direct Staining with a Pre-formed Complex:

-

Alternatively, a pre-formed complex of this compound and streptavidin can be used. Mix the biotinylated Cy5 probe with fluorescently labeled streptavidin and allow it to incubate for approximately 30 minutes at room temperature before adding it to the sample.[6] The ratio of the biotinylated probe to the labeled streptavidin may require optimization.[6]

-

Incubate the samples with this pre-formed complex for 1 hour at room temperature, protected from light.

-

Wash the samples three times with PBS.

-

-

Counterstaining and Mounting:

-

If desired, counterstain the nuclei with a suitable nuclear stain (e.g., DAPI).

-

Wash the samples with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging:

-

Visualize the samples using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).

-

Visualization of Methodologies

Experimental Workflow for Two-Step Fluorescent Staining

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Cy5 biotin conjugate | AAT Bioquest [aatbio.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. eurofinsgenomics.com [eurofinsgenomics.com]

- 5. glenresearch.com [glenresearch.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Streptavidin–Signal Amplification for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]

In-Depth Technical Guide to the Solubility of N-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Factors Influencing Solubility

The solubility of N-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5 is governed by the interplay of its constituent chemical moieties: the Cy5 core, the biotin ligand, and the PEG linkers.

-

Cyanine 5 (Cy5) Core: The foundational Cy5 dye is a non-sulfonated cyanine, which is known for its limited solubility in aqueous solutions.[1][2] These dyes are hydrophobic and prone to aggregation, often requiring the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve dissolution for bioconjugation reactions.[1][][4]

-

Biotin: Biotin (Vitamin H) exhibits moderate solubility in water. Its presence contributes to the overall solubility profile but does not dramatically alter the hydrophobicity of the entire construct on its own.

-

Polyethylene Glycol (PEG) Spacers: The inclusion of multiple PEG chains (PEG4, PEG2, PEG4) is the most critical factor enhancing the aqueous solubility of this molecule.[5][6] PEG is a hydrophilic polymer composed of repeating ethylene glycol units that readily form hydrogen bonds with water molecules.[7] This creates a hydrating shell around the molecule, which mitigates the hydrophobic interactions of the Cy5 core, reduces aggregation, and significantly improves solubility in aqueous buffers.[7] Product datasheets for this specific molecule explicitly note that the hydrophilic PEG spacer is intended to increase solubility in aqueous media.[8]

Expected Solubility Profile

Based on the chemical structure, this compound is expected to be soluble in a range of solvents.

-

Aqueous Buffers (e.g., PBS): Due to extensive PEGylation, the compound is designed for aqueous solubility. It should be soluble in common biological buffers.

-

Organic Solvents: The molecule will likely exhibit good solubility in polar organic solvents such as DMSO, DMF, and alcohols (methanol, ethanol).[] Non-sulfonated cyanine dyes are generally soluble in these types of solvents.[1][4]

While no direct solubility value for the target compound is published, data for a structurally related component, EZ-Link™ NHS-PEG4-Biotin, provides a useful reference point.

Table 1: Quantitative Solubility Data of a Related Compound

| Compound Name | Molecular Weight ( g/mol ) | Solvent | Reported Solubility |

| EZ-Link™ NHS-PEG4-Biotin | 588.67 | Water | 10 mg/mL[9] |

This value suggests that the PEGylated biotin portion of the target molecule contributes significantly to water solubility. The final solubility of the full conjugate will be a balance between this hydrophilicity and the hydrophobicity of the Cy5 core.

Factors Influencing the Solubility of PEGylated Cyanine Dyes

The solubility of complex probes like this compound is not a fixed value but is influenced by several experimental conditions. The following diagram illustrates the key relationships.

Caption: Key molecular and environmental factors influencing the aqueous solubility of the probe.

Experimental Protocol: Determining Aqueous Solubility

The following protocol provides a detailed methodology for empirically determining the aqueous solubility of this compound using the equilibrium shake-flask method coupled with UV-Vis spectrophotometry.

1. Materials and Equipment:

-

This compound solid

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

DMSO (spectrophotometric grade)

-

Microcentrifuge tubes (e.g., 1.5 mL)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

UV-Vis spectrophotometer

-

Calibrated pipettes

-

Quartz or clear plastic cuvettes

2. Methodology:

Part A: Preparation of a Calibration Curve

-

Prepare a Primary Stock Solution: Accurately weigh a small amount (e.g., 1 mg) of the compound and dissolve it in a known volume of DMSO to create a concentrated stock solution (e.g., 1 mg/mL). The exact concentration should be calculated precisely.

-

Prepare Standard Solutions: Perform a serial dilution of the primary stock solution into the chosen aqueous buffer to create a series of standards with known concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 µg/mL). Note: Ensure the final concentration of DMSO is low and consistent across all standards (e.g., <1%) to avoid solvent effects.

-

Measure Absorbance: Using the spectrophotometer, measure the absorbance of each standard solution at the maximum absorbance wavelength (λmax) of Cy5, which is approximately 649 nm. Use the aqueous buffer containing the same low concentration of DMSO as the blank.

-

Generate Calibration Curve: Plot the absorbance values against the corresponding known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

Part B: Equilibrium Solubility Measurement

-

Prepare Saturated Solution: Add an excess amount of the solid compound to a known volume of the aqueous buffer (e.g., 1 mL) in a microcentrifuge tube. The presence of undissolved solid is critical to ensure saturation is reached.

-

Equilibration: Tightly seal the tubes and place them in a thermostatic shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all undissolved solid.

-

Sample and Dilute: Carefully collect a known volume of the clear supernatant without disturbing the pellet. Perform an accurate dilution of the supernatant with the aqueous buffer to bring its concentration within the linear range of your calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted supernatant at the λmax (approx. 649 nm).

-

Calculate Solubility: Use the absorbance value and the equation from the calibration curve to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to calculate the equilibrium solubility of the compound in the aqueous buffer.

Experimental Workflow Diagram

The following diagram outlines the workflow for the solubility determination protocol.

Caption: Step-by-step workflow for determining the aqueous solubility of the fluorescent probe.

By following this guide, researchers can gain a thorough understanding of the solubility characteristics of this compound and apply a robust experimental protocol to quantify this critical parameter for their specific applications.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound Datasheet DC Chemicals [dcchemicals.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

The Strategic Role of PEG Linkers in a Multifunctional Bioprobe: An In-depth Analysis of N-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5

For Researchers, Scientists, and Drug Development Professionals

The molecule N-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5 represents a sophisticated, heterobifunctional chemical tool designed for advanced applications in biomedical research, particularly in the field of targeted protein degradation and fluorescence imaging. Its architecture, comprising a central biotin moiety flanked by polyethylene glycol (PEG) linkers of varying lengths and capped with a methoxy group and a Cy5 fluorophore, is meticulously crafted to optimize its physicochemical properties and biological functionality. This technical guide provides a comprehensive analysis of the distinct roles of the PEG linkers within this molecule, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Components and Their Functions

The functionality of this compound arises from the synergistic interplay of its three primary components:

-

Biotin: A high-affinity ligand for streptavidin and avidin. This interaction, one of the strongest non-covalent bonds known in nature, allows for highly specific detection, purification, and immobilization of the molecule and any biomolecule it is conjugated to.

-

Cy5 (Cyanine5): A bright, far-red fluorescent dye. Its excitation and emission maxima in the far-red spectrum (~649 nm and ~667 nm, respectively) are advantageous for biological imaging due to reduced autofluorescence from cells and tissues, enabling high signal-to-noise ratios.[1][2]

-

PEG Linkers: The polyethylene glycol chains are not merely passive spacers but are critical for the overall performance of the molecule.

The Multifaceted Role of the PEG Linkers

The strategic incorporation of PEG linkers of specific lengths (PEG4, PEG2, and another PEG4) is central to the utility of this molecule. PEG linkers in bioconjugation serve to enhance solubility, improve stability, and provide spatial separation between functional moieties.[3][4]

Enhancing Solubility and Biocompatibility

A primary function of the PEG chains is to impart hydrophilicity to the molecule.[5] Both the biotin and Cy5 moieties have a degree of hydrophobicity which can lead to aggregation in aqueous biological environments. The PEG linkers, with their repeating ethylene glycol units, create a hydration shell around the molecule, significantly increasing its water solubility and preventing non-specific binding to proteins and cell membranes. This enhanced biocompatibility is crucial for its application in cellular and in vivo studies.

Providing Optimal Spatial Orientation and Flexibility

The different lengths of the PEG linkers are deliberately chosen to provide optimal spacing and flexibility between the functional ends of the molecule.

-

m-PEG4 and PEG4 Arms: The two PEG4 linkers provide substantial and flexible spacing. In the context of a Proteolysis Targeting Chimera (PROTAC), where this molecule could serve as a fluorescently tagged and biotinylated linker, such spacing is critical.[6][7] The linker must be long enough to span the distance between a target protein and an E3 ubiquitin ligase to facilitate the formation of a stable ternary complex, which is essential for subsequent ubiquitination and degradation of the target protein.[8][9][10] A linker that is too short can cause steric hindrance, while one that is too long may not effectively bring the two proteins into proximity.[9][10] The PEG4 length often provides a good balance for many protein pairs.

-

Biotin-PEG2-Amido Linker: The shorter PEG2 linker attached to the biotin moiety provides sufficient flexibility for the biotin to efficiently bind to the deep binding pocket of streptavidin or avidin without being sterically hindered by the larger Cy5 dye or any conjugated protein.[11][12]

The amide bond within this segment provides a stable connection point for the biotin.

Quantitative Data

The following tables summarize key quantitative data relevant to the components of this compound.

| Property | Value | Significance |

| Biotin-Streptavidin Interaction | ||

| Dissociation Constant (Kd) | ~10⁻¹⁴ to 10⁻¹⁵ M | One of the strongest known non-covalent interactions, ensuring highly stable and specific binding for detection and purification assays.[13] |

| Association Rate (kon) | ~10⁵ to 10⁷ M⁻¹s⁻¹ | A rapid binding rate allows for quick complex formation in experimental settings.[13][14] |

| Cy5 Fluorophore Properties | ||

| Excitation Maximum | ~649 nm | Compatible with common laser lines (e.g., 633 nm or 647 nm) for fluorescence microscopy and flow cytometry.[1] |

| Emission Maximum | ~667 nm | Emission in the far-red spectrum minimizes background autofluorescence from biological samples, leading to a higher signal-to-noise ratio.[1] |

| Molar Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | Indicates a high efficiency of light absorption, contributing to the brightness of the fluorophore. |

| PEG Linker Impact on PROTAC Efficacy (Illustrative Data) | ||

| Linker Length | DC₅₀ (nM) | Dₘₐₓ (%) |

| Short (e.g., <12 atoms) | Often high or no degradation | Low |

| Optimal (e.g., 16 atoms for ERα) | Low (potent) | High (>90%) |

| Long (e.g., >20 atoms) | Can decrease in potency | May decrease |

DC₅₀: Concentration for 50% degradation. Dₘₐₓ: Maximum degradation. Data is illustrative and target-dependent.[15]

Experimental Protocols

Protocol 1: Labeling of a Primary Amine-Containing Protein with a Biotin-PEG-Cy5 Probe

This protocol describes a general procedure for labeling a protein with a molecule like this compound, assuming it has been activated with an amine-reactive group (e.g., an NHS ester).

Materials:

-

Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Biotin-PEG-Cy5-NHS Ester (or similar amine-reactive probe)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Probe Preparation: Immediately before use, dissolve the Biotin-PEG-Cy5-NHS Ester in DMSO or DMF to a stock concentration of 10 mM.

-

Labeling Reaction:

-

Calculate the volume of the probe stock solution needed to achieve a 10- to 20-fold molar excess over the protein.

-

Add the calculated volume of the probe to the protein solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.

-

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted probe and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~650 nm (for Cy5 concentration).

Protocol 2: Western Blot Detection of a Biotinylated Protein

Materials:

-

Biotinylated protein sample

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Imaging system

Procedure:

-

SDS-PAGE and Transfer: Separate the protein lysate containing the biotinylated protein by SDS-PAGE and transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

-

Streptavidin-HRP Incubation: Incubate the membrane with a solution of Streptavidin-HRP (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound Streptavidin-HRP.

-

Detection: Incubate the membrane with the chemiluminescent HRP substrate according to the manufacturer's protocol.

-

Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

Mandatory Visualizations

Caption: PROTAC-mediated protein degradation pathway.

Caption: High-affinity interaction of biotin with streptavidin.

Caption: Experimental workflow for PROTAC evaluation.

References

- 1. lifetein.com [lifetein.com]

- 2. Cy5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 3. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. purepeg.com [purepeg.com]

- 6. This compound | Scientist.com [app.scientist.com]

- 7. This compound - CAS:2107273-78-7 - KKL Med Inc. [kklmed.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. vectorlabs.com [vectorlabs.com]

- 13. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]

- 14. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Function of Biotin in N-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5

Audience: Researchers, scientists, and drug development professionals.

Introduction

The molecule N-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5 is a heterobifunctional chemical entity with significant applications in modern biomedical research, particularly in the field of targeted protein degradation. Its structure integrates three key functional components: a biotin moiety, polyethylene glycol (PEG) linkers, and a Cyanine 5 (Cy5) fluorescent dye. This guide provides a comprehensive overview of the pivotal role of the biotin component within this molecule, detailing its function, applications, and the methodologies for its use. While this molecule is identified as a PROTAC (Proteolysis Targeting Chimera) linker, the biotin serves a crucial role as a versatile tool for detection, purification, and quantification in the development and characterization of these and other biological tools.[1][2][3]

Core Components and Their Functions

The multifunctionality of this compound arises from its distinct chemical domains:

-

Biotin: A small vitamin that forms an exceptionally strong and specific non-covalent bond with avidin and streptavidin proteins. This interaction, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M), is one of the strongest known in nature and is the cornerstone of biotin's utility in biotechnology.[4] In this molecule, biotin primarily serves as a high-affinity tag.

-

Polyethylene Glycol (PEG) Linkers (PEG2, PEG4): The PEG chains (two and four ethylene glycol units) act as flexible spacers. These hydrophilic linkers enhance the aqueous solubility of the molecule, reduce non-specific binding to proteins and surfaces, and minimize steric hindrance, allowing both the biotin and Cy5 moieties to interact effectively with their respective binding partners.

-

Cyanine 5 (Cy5): A fluorescent dye that emits in the far-red region of the spectrum. This property is advantageous for biological imaging due to reduced autofluorescence from cells and tissues in this spectral range, leading to a higher signal-to-noise ratio.

The Primary Function of Biotin: A High-Affinity Handle

The principal role of the biotin moiety in this compound is to function as a highly specific and robust "handle" for a variety of biochemical applications. This functionality is realized through its interaction with avidin or streptavidin, which can be conjugated to various reporters or matrices.

The biotin tag allows for the sensitive detection and quantification of molecules or complexes that have been labeled with the this compound probe. This is typically achieved by using streptavidin conjugated to a reporter molecule, such as an enzyme (e.g., Horseradish Peroxidase, HRP) or a fluorophore. The Cy5 fluorophore within the molecule itself also allows for direct fluorescent detection.

-

Enzyme-Linked Immunosorbent Assay (ELISA): In an ELISA format, a target molecule captured on a plate can be incubated with a binding partner that is tagged with the biotinylated Cy5 probe. Subsequent addition of streptavidin-HRP and a chromogenic substrate leads to a colorimetric signal that can be quantified. The use of the biotin-streptavidin system can significantly amplify the signal.[5][6]

-

Flow Cytometry: Cells can be labeled with a primary antibody or a ligand that is conjugated to the biotin-PEG-Cy5 molecule. The cells are then incubated with a fluorescently labeled streptavidin (e.g., Streptavidin-FITC). The dual signal from Cy5 and the second fluorophore can be used for multiplexed analysis. Alternatively, the strong signal from the Cy5 itself can be used for detection.

-

Immunofluorescence and Immunohistochemistry: In imaging applications, the biotin tag allows for signal amplification. A primary antibody targeting a protein of interest can be followed by a secondary antibody conjugated to the biotin-PEG-Cy5 molecule. The signal can be enhanced by the subsequent addition of fluorophore-conjugated streptavidin.

The biotin group is an invaluable tool for isolating and enriching molecules that interact with a probe constructed using this compound.

-

PROTAC Target Engagement: In the context of PROTACs, this molecule can be used to create a probe to confirm that a PROTAC is binding to its intended target protein. For instance, if the other end of the molecule is a ligand for a specific protein of interest (POI), the biotin tag can be used to pull down the PROTAC-POI complex from cell lysates using streptavidin-coated beads. The presence of the POI can then be confirmed by Western blotting.

Data Presentation

Quantitative data for biotinylated probes is critical for experimental design and interpretation. The following tables provide representative data for the components of molecules like this compound.

Table 1: Properties of Biotin-Streptavidin Interaction

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | ~10⁻¹⁵ M | [4] |

| Association Rate Constant (kon) | ~10⁷ M⁻¹s⁻¹ | |

| Dissociation Rate Constant (koff) | ~10⁻⁶ s⁻¹ | |

| Stoichiometry | 4 biotin molecules per streptavidin tetramer | [4] |

Table 2: Spectroscopic Properties of Cy5

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~649 nm | |

| Emission Maximum (λem) | ~667 nm | |

| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.20 |

Experimental Protocols

This protocol describes how to confirm the binding of a biotinylated PROTAC to its target protein in a cellular context.

Materials:

-

Cells treated with biotinylated PROTAC or vehicle control.

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

-

Streptavidin-coated magnetic beads.

-

Wash Buffer (e.g., PBS with 0.1% Tween-20).

-

SDS-PAGE gels and Western blot apparatus.

-

Primary antibody against the Protein of Interest (POI).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Lysis: Treat cells with the biotinylated PROTAC for the desired time. Lyse the cells in ice-cold lysis buffer.

-

Streptavidin Pulldown: Equilibrate streptavidin beads by washing with lysis buffer. Incubate the cell lysates with the equilibrated beads for 2-4 hours at 4°C to capture the biotinylated PROTAC and any bound proteins.

-

Washing: Pellet the beads and wash them three times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody against the POI, followed by an HRP-conjugated secondary antibody.

-

Visualization: Detect the protein bands using a chemiluminescent substrate and an imaging system.

This protocol outlines the use of a biotinylated probe for labeling cell surface proteins.

Materials:

-

Cell suspension (1 x 10⁶ cells per sample).

-

Biotinylated primary antibody or ligand.

-

This compound conjugated to a secondary antibody (if using an unconjugated primary).

-

Fluorophore-conjugated streptavidin (e.g., Streptavidin-FITC).

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA).

Procedure:

-

Primary Antibody Incubation: Incubate cells with the biotinylated primary antibody for 30 minutes at 4°C.

-

Washing: Wash the cells twice with staining buffer.

-

Secondary Staining (if applicable): If the primary antibody is not biotinylated, incubate with the biotin-PEG-Cy5 conjugated secondary antibody for 30 minutes at 4°C, followed by washing.

-

Streptavidin Incubation: Incubate the cells with fluorophore-conjugated streptavidin for 20-30 minutes at 4°C, protected from light.

-

Final Washes: Wash the cells twice with staining buffer.

-

Analysis: Resuspend the cells in an appropriate buffer for analysis on a flow cytometer. The signal from Cy5 and the streptavidin-conjugated fluorophore can be detected in their respective channels.

Mandatory Visualization

Caption: Mechanism of action for a PROTAC utilizing a Biotin-PEG-Cy5 linker.

Caption: General experimental workflow for developing PROTACs with a Biotin-PEG-Cy5 linker.

References

- 1. This compound | Scientist.com [app.scientist.com]

- 2. This compound - CAS:2107273-78-7 - KKL Med Inc. [kklmed.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biotinylated secondary antibodies: detect low-abundance proteins | Abcam [abcam.com]

- 5. Enzyme complex amplification--a signal amplification method for use in enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

The Strategic Incorporation of Cy5 Dye in Bifunctional Linkers for Proteolysis-Targeting Chimeras: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention by enabling the targeted degradation of disease-causing proteins.[1] This novel modality utilizes bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[1][2] A critical component of PROTAC design is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The incorporation of fluorescent dyes, such as Cyanine 5 (Cy5), into this linker has emerged as a powerful strategy for elucidating the mechanism of action, quantifying engagement, and visualizing the cellular fate of these potent molecules.[3]

This technical guide provides a comprehensive overview of the application of Cy5 dye in bifunctional linkers for PROTACs, with a focus on quantitative data, detailed experimental protocols, and visualization of key processes.

Core Principles of Cy5-Labeled PROTACs

The integration of a Cy5 dye into the PROTAC linker imparts several advantageous properties for research and development. Cy5 is a far-red fluorescent dye with an excitation maximum around 650 nm and an emission maximum at approximately 670 nm.[4] This spectral profile is advantageous for biological imaging as it minimizes autofluorescence from cellular components, leading to a high signal-to-noise ratio.[5]

The primary applications of Cy5-labeled PROTACs include:

-

Visualization of Cellular Uptake and Subcellular Localization: The inherent fluorescence of the Cy5 moiety allows for direct imaging of PROTAC distribution within cells using techniques such as confocal microscopy.[6][7]

-

Quantification of Target Engagement and Ternary Complex Formation: Biophysical assays, such as Fluorescence Polarization (FP), can be employed to measure the binding of the fluorescent PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.[8][9]

-

Monitoring Protein Degradation: While Cy5 itself doesn't directly report on degradation, its presence allows for the tracking of the PROTAC molecule in live-cell imaging experiments that can be correlated with a decrease in the signal from a fluorescently tagged target protein.

Quantitative Data on Fluorescent PROTAC Efficacy

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax).[3][10][11] While specific data for a universally applicable Cy5-labeled PROTAC is proprietary and varies between target proteins, the following tables provide a representative summary of degradation data for well-characterized PROTACs targeting BRD4 and EGFR, which serve as a benchmark for what can be expected when developing Cy5-labeled analogs.

Table 1: Comparative Degradation Efficiency of BRD4-Targeting PROTACs [3][4]

| PROTAC | E3 Ligase Ligand | Target Ligand | Cell Line | DC50 | Dmax |

| dBET6 | VHL | JQ1 | MDA-MB-231 | 30 nM | >95% |

| ARV-771 | VHL | OTX015 | 22Rv1 | 1.8 nM | >95% |

| MZ1 | VHL | JQ1 | HeLa | 26 nM | ~90% |

Table 2: Comparative Degradation Efficiency of EGFR-Targeting PROTACs [12]

| PROTAC | E3 Ligase Ligand | Target Ligand | Cell Line | IC50 (48h) |

| Compound 12 | Thalidomide | Gefitinib | HCC827 | 30.68 ± 6.15 nM |

| Compound 14 | Thalidomide | Gefitinib | HCC827 | 8.29 ± 3.31 nM |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of Cy5-labeled PROTACs. The following section outlines key experimental protocols.

Protocol 1: Synthesis of a Cy5-Labeled PROTAC via Click Chemistry

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate a Cy5-azide to an alkyne-functionalized PROTAC precursor.[13][14]

Materials:

-

Alkyne-functionalized PROTAC precursor (containing target and E3 ligase ligands connected by a linker with a terminal alkyne)

-

Cy5-PEG5-azide[15]

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Reverse-phase HPLC for purification

-

LC-MS and NMR for characterization

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of the alkyne-functionalized PROTAC precursor in DMSO.

-

Prepare a 10 mM stock solution of Cy5-PEG5-azide in DMSO.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

-

Prepare a 20 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 100 mM stock solution of THPTA in deionized water.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the alkyne-functionalized PROTAC precursor (1 equivalent) and Cy5-PEG5-azide (1.2 equivalents) in a 1:1 mixture of DMSO and deionized water.

-

Add THPTA solution to the reaction mixture (5 equivalents).

-

Add the CuSO₄ solution to the reaction mixture (1 equivalent).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (10 equivalents).

-

Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.

-

-

Monitoring the Reaction:

-

Monitor the progress of the reaction by LC-MS to confirm the formation of the desired product.

-

-

Purification:

-

Upon completion, purify the Cy5-labeled PROTAC using reverse-phase HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

-

Protocol 2: Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This protocol outlines a method to assess the binding of a Cy5-labeled PROTAC to its target protein and E3 ligase, and to confirm the formation of the ternary complex.[8][16]

Materials:

-

Cy5-labeled PROTAC

-

Purified target protein (e.g., BRD4)

-

Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

384-well black, low-volume microplates

-

Fluorescence plate reader with polarization filters (Excitation: ~630-640 nm, Emission: ~670-690 nm)[17]

Procedure:

-

Preparation of Reagents:

-

Prepare a serial dilution of the unlabeled target protein in assay buffer.

-

Prepare a constant concentration of the Cy5-labeled PROTAC in assay buffer (typically at a concentration below its Kd for the target protein).

-

Prepare a constant, saturating concentration of the E3 ligase complex in assay buffer.

-

-

Binary Binding (PROTAC to Target Protein):

-

To the wells of the microplate, add the Cy5-labeled PROTAC.

-

Add the serial dilution of the target protein.

-

Incubate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization. An increase in polarization indicates binding.

-

-

Ternary Complex Formation:

-

To the wells of the microplate, add the Cy5-labeled PROTAC and the saturating concentration of the E3 ligase complex.

-

Add the serial dilution of the target protein.

-

Incubate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization. A further increase in polarization compared to the binary binding indicates the formation of the ternary complex.

-

-

Data Analysis:

-

Plot the change in millipolarization (mP) as a function of the target protein concentration and fit the data to a suitable binding model to determine the apparent binding affinity.

-

Protocol 3: Live-Cell Confocal Microscopy for PROTAC Localization

This protocol provides a general guideline for visualizing the cellular uptake and localization of a Cy5-labeled PROTAC.[7][12]

Materials:

-

Cy5-labeled PROTAC

-

Cell line of interest cultured on glass-bottom imaging dishes

-

Complete cell culture medium

-

Hoechst 33342 (for nuclear staining)

-

Confocal microscope with appropriate laser lines (e.g., 633 nm for Cy5) and detectors.

Procedure:

-

Cell Seeding:

-

Seed cells on glass-bottom imaging dishes and allow them to adhere and grow to 50-70% confluency.

-

-

PROTAC Treatment:

-

Prepare a working solution of the Cy5-labeled PROTAC in complete cell culture medium at the desired final concentration (e.g., 1 µM).

-

Replace the medium in the imaging dishes with the PROTAC-containing medium.

-

Incubate the cells for the desired time points (e.g., 1, 4, 24 hours) at 37°C and 5% CO₂.

-

-

Cell Staining (Optional):

-

Thirty minutes before imaging, add Hoechst 33342 to the medium to a final concentration of 1 µg/mL to stain the nuclei.

-

-

Imaging:

-

Wash the cells twice with pre-warmed PBS.

-

Add fresh, pre-warmed complete medium to the dishes.

-

Place the dish on the stage of the confocal microscope.

-

Acquire images using the appropriate laser lines and emission filters for Cy5 (e.g., excitation at 633 nm, emission collected at 650-700 nm) and Hoechst 33342 (e.g., excitation at 405 nm, emission collected at 425-475 nm).

-

-

Image Analysis:

-

Analyze the images to determine the subcellular localization of the Cy5-labeled PROTAC.

-

Visualizations of Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is essential for a clear understanding of the technology. The following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway

Caption: EGFR signaling pathway and its targeted degradation by a PROTAC.

Experimental Workflow

Caption: General experimental workflow for Cy5-PROTAC development.

Logical Relationships in PROTAC Action

Caption: Logical flow of PROTAC-mediated protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. PROTAC Technology: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Integrated Direct-to-Biology Platform for the Nanoscale Synthesis and Biological Evaluation of PROTACs. | Semantic Scholar [semanticscholar.org]

- 6. Accelerating PROTACs Discovery Through a Direct-to-Biology Platform Enabled by Modular Photoclick Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 9. researchgate.net [researchgate.net]

- 10. lifesensors.com [lifesensors.com]

- 11. benchchem.com [benchchem.com]

- 12. promega.com [promega.com]

- 13. benchchem.com [benchchem.com]

- 14. interchim.fr [interchim.fr]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bpsbioscience.com [bpsbioscience.com]

Illuminating Protein Degradation: A Technical Guide to PROTAC Linkers with Fluorescent Tags

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality to eliminate disease-causing proteins. This in-depth technical guide delves into a critical aspect of PROTAC technology: the strategic incorporation of fluorescent tags into PROTAC linkers. By rendering these powerful molecules visible, researchers can gain unprecedented insights into their mechanism of action, cellular localization, and degradation efficiency. This guide provides a comprehensive overview of the design, synthesis, and application of fluorescently tagged PROTACs, complete with detailed experimental protocols and quantitative data to empower your research and development endeavors.

The Core Concept: Fluorescently Tagged PROTACs

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] This tripartite architecture brings the POI and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to the POI and marking it for degradation by the cell's natural disposal machinery, the proteasome.[2]

By incorporating a fluorescent dye into the linker, the PROTAC itself becomes a trackable entity within the complex cellular environment. This allows for direct visualization and quantification of PROTAC-mediated events, providing invaluable data for optimizing degrader design and understanding the intricacies of targeted protein degradation.

Designing and Synthesizing Fluorescent PROTACs

The design of a fluorescently tagged PROTAC requires careful consideration of the interplay between the fluorophore, the linker, and the two binding ligands. The choice of fluorescent dye is paramount and should be guided by the specific application and available instrumentation. Key characteristics to consider include excitation and emission spectra, quantum yield, photostability, and size. Commonly used fluorophores for labeling PROTACs include fluoresceins, rhodamines, and BODIPY dyes.[1]

The linker itself plays a crucial role in PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). The attachment of a fluorescent tag adds another layer of complexity. The linker must be long enough to accommodate the fluorophore without sterically hindering the binding of the ligands to their respective proteins. Polyethylene glycol (PEG) and alkyl chains are common linker motifs that can be readily functionalized for fluorophore conjugation.[3][4]

A modular synthetic approach is often employed, where the fluorescently labeled linker is prepared separately and then conjugated to the POI and E3 ligase ligands.[1] "Click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, offers a highly efficient and bioorthogonal method for the final ligation step.[3]

Quantitative Analysis of Fluorescent PROTACs

The ability to quantify the efficacy of a PROTAC is essential for its development as a therapeutic agent. Two key parameters are used to define a PROTAC's degradation activity:

-

DC50 : The concentration of the PROTAC that induces 50% degradation of the target protein.

-

Dmax : The maximum percentage of target protein degradation that can be achieved with a given PROTAC.[5]

The following tables summarize the degradation potency of various PROTACs, including those with fluorescent tags, providing a comparative overview of their performance.

| PROTAC | Target Protein | E3 Ligase Ligand | Fluorescent Tag | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| PROTAC A | BRD4 | VHL | Fluorescein | HeLa | 50 | >90 | Fictional Example |

| PROTAC B | BTK | CRBN | BODIPY | Ramos | 15 | ~95 | Fictional Example |

| PROTAC C | AR | VHL | Rhodamine | VCaP | 5 | >95 | Fictional Example |

| dBET1 | BRD4 | VHL | None | 293T | 4.3 | >95 | [6] |

| ARV-110 | AR | VHL | None | VCaP | 1 | >98 | [6] |

Table 1: Degradation Potency of Representative PROTACs. This table provides a fictionalized comparison of fluorescently tagged PROTACs alongside published data for non-tagged PROTACs to illustrate the type of quantitative data generated.

| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Key Features |

| Fluorescein (FITC) | 495 | 517 | ~0.9 | Bright, but pH sensitive and prone to photobleaching. |

| BODIPY FL | 503 | 512 | >0.9 | Bright, photostable, and less sensitive to environmental factors. |

| Rhodamine (TRITC) | 557 | 576 | ~0.2 | Photostable, but lower quantum yield compared to fluorescein. |

| Alexa Fluor 488 | 495 | 519 | 0.92 | Bright and highly photostable alternative to fluorescein. |

| Cyanine Dyes (e.g., Cy5) | 649 | 670 | 0.28 | Emission in the far-red spectrum, reducing cellular autofluorescence. |

Table 2: Properties of Common Fluorescent Dyes for PROTAC Labeling. The selection of an appropriate fluorescent dye is critical for successful imaging and quantitative analysis.

Experimental Protocols

This section provides detailed methodologies for key experiments involving fluorescently tagged PROTACs.

Synthesis of a Fluorescently Tagged PROTAC Linker

This protocol outlines the synthesis of a fluorescein-labeled PEG linker with an NHS ester for subsequent conjugation to a primary amine-containing ligand.

Materials:

-

Amine-PEG-acid (e.g., NH2-PEG4-COOH)

-

Fluorescein isothiocyanate (FITC)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Triethylamine (TEA)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Silica gel for column chromatography

Procedure:

-

FITC-PEG Conjugation:

-

Dissolve Amine-PEG-acid and TEA in anhydrous DMF.

-

Add a solution of FITC in anhydrous DMF dropwise while stirring.

-

Allow the reaction to proceed at room temperature for 4 hours in the dark.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the product by silica gel column chromatography to obtain Fluorescein-PEG-acid.

-

-

NHS Ester Activation: